3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine
Description
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine is a substituted aniline derivative characterized by a fluorine atom at the 3-position and a piperidine-containing ethoxy group at the 4-position of the benzene ring. Its structure combines a lipophilic piperidine moiety with a polar aniline group, which may influence its pharmacokinetic properties, such as solubility and membrane permeability .
Properties
IUPAC Name |
3-fluoro-4-(2-piperidin-1-ylethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-12-10-11(15)4-5-13(12)17-9-8-16-6-2-1-3-7-16/h4-5,10H,1-3,6-9,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKQERCLTFQFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine typically involves multiple steps, starting with the preparation of the phenylamine core. The fluorine atom is introduced through a halogenation reaction, while the piperidine ring is attached via a nucleophilic substitution reaction. The ethoxy group is then added through an etherification process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the phenylamine core.
Substitution: The fluorine atom and the piperidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenylamine derivatives, while reduction can produce reduced forms of the compound with modified functional groups .
Scientific Research Applications
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound shares structural homology with several phenylamine derivatives, differing primarily in the substituents on the ethoxy side chain or the benzene ring. Below is a comparative analysis of its physicochemical and functional properties against close analogues:
Functional and Pharmacological Insights
- Piperidine vs. However, this may compromise blood-brain barrier penetration in neurological applications .
- Fluorine Substitution: The 3-fluoro group in the target compound enhances electronegativity, which can influence binding affinity to biological targets (e.g., receptors or enzymes) compared to non-fluorinated analogues like 4-(2-piperidin-1-ylethoxy)aniline .
- Ring Size Effects : Pyrrolidine (5-membered) introduces conformational constraints compared to piperidine, possibly affecting interactions with hydrophobic binding pockets. This could alter metabolic stability or off-target effects .
Biological Activity
3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a fluorine atom and an ethoxy group attached to a phenylamine core, which may influence its interaction with biological targets. The presence of the piperidine moiety is particularly significant for receptor binding and modulation.
The biological activity of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine primarily involves its interaction with various receptors and enzymes. The compound is hypothesized to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in numerous neurological functions.
Interaction with Receptors
Research indicates that compounds with similar structures often exhibit affinity for dopamine transporters (DAT) and serotonin transporters (SERT). For instance, structural modifications in related compounds have shown significant effects on their binding affinities to these transporters, suggesting a similar potential for 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine .
Pharmacological Effects
- Neurotransmitter Modulation : The compound may influence dopamine and serotonin levels, potentially offering therapeutic benefits in conditions like depression or schizophrenia.
- Antidepressant Potential : Similar compounds have been investigated for their antidepressant effects, indicating that 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine could have similar applications .
In Vitro Studies
In vitro studies have demonstrated that analogs of this compound can inhibit specific enzymes related to neurotransmitter breakdown, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine might also possess cholinergic activity .
Case Studies
Several studies have explored the biological activities of structurally related compounds:
- Dopamine Transporter Binding : A study on related piperidine derivatives showed varying affinities for DAT based on structural modifications. This suggests that 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine could be optimized for higher affinity through similar modifications .
- Cholinergic Activity : Research on triazole-containing hybrids indicated that modifications could enhance BuChE inhibition, leading to neuroprotective effects. This points to a potential pathway for exploring the cholinergic activity of 3-Fluoro-4-[2-(1-piperidinyl)ethoxy]phenylamine .
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
